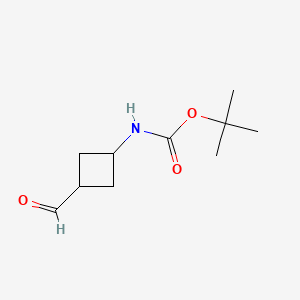

tert-butyl N-(3-formylcyclobutyl)carbamate

描述

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

属性

IUPAC Name |

tert-butyl N-(3-formylcyclobutyl)carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H17NO3/c1-10(2,3)14-9(13)11-8-4-7(5-8)6-12/h6-8H,4-5H2,1-3H3,(H,11,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KHXUZWUXKMBGES-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1CC(C1)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H17NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

199.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

171549-92-1 | |

| Record name | rac-tert-butyl N-[(1r,3r)-3-formylcyclobutyl]carbamate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

tert-butyl N-(3-formylcyclobutyl)carbamate CAS number and properties

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of tert-butyl N-(3-formylcyclobutyl)carbamate, a versatile bifunctional building block crucial in organic synthesis and pharmaceutical research. This document outlines its chemical and physical properties, safety information, key experimental protocols, and synthetic utility.

Compound Identification and Properties

This compound is a valuable synthetic intermediate featuring a cyclobutane scaffold substituted with a formyl group and a Boc-protected amine.[1] This unique combination of functional groups allows for a wide range of chemical transformations, making it a key component in the synthesis of more complex molecules and compound libraries for drug discovery.[1] The cyclobutane moiety can impart conformational rigidity, which is often a desirable characteristic in pharmaceutical agents.

CAS Number and Stereoisomers: The general structure is associated with several CAS numbers, often referring to specific stereoisomers or racemic mixtures.

-

171549-92-1: Commonly used for the trans isomer.[1]

-

171549-91-0: Refers to the related cis isomer, rel-tert-butyl N-[(1s,3s)-3-formylcyclobutyl]carbamate.[1]

Chemical and Physical Properties

The following table summarizes the key quantitative data for this compound.

| Property | Value | Source |

| IUPAC Name | This compound | PubChem |

| Molecular Formula | C₁₀H₁₇NO₃ | [2] |

| Molecular Weight | 199.25 g/mol | [2][3] |

| Boiling Point | 304.8 ± 31.0 °C (Predicted) | [1] |

| Density | 1.07 ± 0.1 g/cm³ (Predicted) | [1] |

| InChI Key | KHXUZWUXKMBGES-UHFFFAOYSA-N | PubChem |

| Purity | Typically ≥97% | [2][4] |

| Storage | 2-8°C, under inert atmosphere | BenchChem |

| Shelf Life | 1095 days | [4] |

Note: Experimental data for melting point, appearance, and specific solubility were not available in the search results. A related compound, tert-Butyl N-(3-formylcyclopentyl)carbamate, is described as a white to off-white solid soluble in organic solvents like methanol and chloroform.

Safety Information

This compound should be handled with care in a laboratory setting. The following table summarizes its GHS hazard information.

| Category | Information |

| Pictogram | GHS07 (Warning) |

| Signal Word | Warning |

| Hazard Statements | H302: Harmful if swallowedH315: Causes skin irritationH319: Causes serious eye irritationH335: May cause respiratory irritation |

Source: PubChem

Synthetic Applications and Experimental Protocols

The dual functionality of this compound makes it a highly versatile reagent. The Boc-protected amine is stable under various conditions but can be easily removed, while the aldehyde is reactive towards nucleophiles.

General Synthesis Protocol

A common method for synthesizing this compound involves the protection of a cyclobutylamine derivative.

Reaction: Coupling of 3-formylcyclobutylamine with di-tert-butyl dicarbonate (Boc₂O).

Methodology:

-

Dissolve 3-formylcyclobutylamine in a suitable solvent, such as tetrahydrofuran (THF).

-

Add a base, for example, sodium bicarbonate (NaHCO₃), to the solution.

-

Slowly add a solution of di-tert-butyl dicarbonate (Boc anhydride) in the same solvent.

-

Stir the reaction mixture at room temperature until the reaction is complete (monitored by TLC or LC-MS).

-

Perform an aqueous work-up to remove inorganic salts.

-

Extract the product into an organic solvent (e.g., ethyl acetate).

-

Dry the organic layer over an anhydrous salt (e.g., MgSO₄), filter, and concentrate under reduced pressure.

-

Purify the crude product, typically by column chromatography, to yield the desired this compound.

Caption: General synthesis of the target compound.

Key Reactions of Functional Groups

The utility of this building block stems from the orthogonal reactivity of its two functional groups.

-

Aldehyde (Formyl Group): This group can undergo various transformations, including:

-

Nucleophilic Addition: Reaction with Grignard reagents or organolithium compounds.

-

Reductive Amination: A powerful method to form new C-N bonds by reacting the aldehyde with an amine in the presence of a reducing agent.

-

Wittig Reaction: To form alkenes.

-

Protection: Can be protected as an acetal (e.g., using ethylene glycol) if reactions on the amine are desired first.[1]

-

-

Boc-Protected Amine:

-

Deprotection: The tert-butoxycarbonyl (Boc) group is a standard amine protecting group that is readily cleaved under acidic conditions (e.g., with trifluoroacetic acid, TFA) to reveal the free amine.

-

Further Functionalization: Once deprotected, the resulting primary amine can be acylated, alkylated, or used in other coupling reactions.

-

Caption: Reactivity of the aldehyde and amine groups.

Spectroscopic Analysis Protocol

Nuclear Magnetic Resonance (NMR) spectroscopy is essential for the structural confirmation and stereochemical assignment of this molecule.

Methodology:

-

Sample Preparation: Dissolve a few milligrams of the purified compound in a deuterated solvent (e.g., CDCl₃).

-

¹H NMR Analysis:

-

Acquire a one-dimensional proton NMR spectrum.

-

Expect the aldehydic proton (CHO) to appear as a characteristic signal in the downfield region, typically around 9-10 ppm.[1]

-

The protons of the tert-butyl group will appear as a large singlet around 1.4 ppm.

-

The cyclobutane ring protons will appear as multiplets in the aliphatic region.

-

-

¹³C NMR Analysis:

-

Acquire a one-dimensional carbon NMR spectrum.

-

The aldehydic carbon will be observed at a downfield chemical shift (around 200 ppm).

-

The carbonyl carbon of the carbamate will appear around 155 ppm.

-

-

Multi-dimensional NMR (if needed): For unambiguous assignment of all proton and carbon signals and to determine the relative stereochemistry (cis vs. trans), 2D NMR experiments like COSY, HSQC, and HMBC are highly recommended.

Conclusion

This compound is a cornerstone building block for medicinal chemistry and organic synthesis. Its defined structure and orthogonally reactive functional groups provide a reliable platform for constructing complex molecular architectures, particularly for novel therapeutics incorporating a cyclobutane core. Proper handling according to its safety profile and a thorough understanding of its reactivity are essential for its effective use in a research and development setting.

References

physical and chemical properties of tert-butyl N-(3-formylcyclobutyl)carbamate

An In-depth Technical Guide on Tert-butyl N-(3-formylcyclobutyl)carbamate

Disclaimer: This document summarizes publicly available data for this compound. Detailed, peer-reviewed experimental protocols and comprehensive biological studies, including specific signaling pathway involvement, are not extensively documented in the public literature. This compound is primarily characterized as a synthetic building block for research and development purposes.

Executive Summary

This compound is a bifunctional organic compound of significant interest in medicinal chemistry and organic synthesis. Featuring a cyclobutane scaffold, a formyl (aldehyde) group, and a tert-butoxycarbonyl (Boc) protected amine, it serves as a versatile intermediate for constructing more complex molecular architectures.[1] The cyclobutane ring is a desirable motif in drug design, valued for its ability to impart conformational rigidity and potentially enhance metabolic stability.[1] This guide provides a consolidated overview of its known physical and chemical properties, applications in drug discovery, and general synthetic and analytical methodologies.

Physicochemical Properties

The properties of this compound are primarily available through chemical supplier databases and computational predictions. It is crucial to note the existence of cis and trans isomers, which may have differing physical properties.

| Property | Data | Source(s) |

| IUPAC Name | This compound | [1] |

| Molecular Formula | C₁₀H₁₇NO₃ | [1][2] |

| Molecular Weight | 199.25 g/mol | [1][2] |

| CAS Number | 171549-92-1 (cis/trans unspecified or mixture)[1], 1067239-06-8 (racemic)[2][3], 171549-91-0 (related isomer)[1] | [1][2][3] |

| Appearance | Solid (Inferred from related compounds) | [4][5] |

| Boiling Point | 304.8 ± 31.0 °C (Predicted) | [6] |

| Density | 1.07 ± 0.1 g/cm³ (Predicted) | [6] |

| Canonical SMILES | CC(C)(C)OC(=O)NC1CC(C1)C=O | [1] |

| InChI Key | KHXUZWUXKMBGES-UHFFFAOYSA-N | [1][7] |

Chemical Properties and Handling

Chemical Reactivity

The utility of this compound stems from its two orthogonal reactive sites: the aldehyde and the Boc-protected amine.

-

Aldehyde Group: The formyl group is a versatile handle for various chemical transformations, including:

-

Reductive Amination: To introduce a wide range of secondary or tertiary amines, a common step in building compound libraries.[1]

-

Nucleophilic Addition: Reactions with Grignard reagents or organolithium compounds to form secondary alcohols.[1]

-

Oxidation: Can be oxidized to a carboxylic acid, providing another key functional group for derivatization.[1]

-

Wittig Reactions: To form alkenes.[6]

-

-

Boc-Protected Amine: The tert-butoxycarbonyl (Boc) group is a standard protecting group for amines. It is stable under many reaction conditions but can be readily removed under acidic conditions (e.g., trifluoroacetic acid) to liberate the primary amine for further functionalization, such as acylation or alkylation.[1]

Storage and Stability

To maintain its integrity, the compound should be stored at 2-8°C under an inert atmosphere.[1] Some sources indicate it may be moisture-sensitive.[8]

Safety and Hazards

According to the Globally Harmonized System (GHS) classifications, this chemical is associated with the following hazards:

-

Harmful if swallowed[7]

-

Causes skin irritation[7]

-

Causes serious eye irritation[7]

-

May cause respiratory irritation[7] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be used when handling this substance.

Applications in Research and Drug Development

This carbamate is a key building block for synthesizing pharmaceutical intermediates and bioactive compounds.[1][6]

-

Scaffold for Drug Discovery: The cyclobutane core provides a rigid three-dimensional structure that can be used to orient substituents in defined spatial arrangements, which is advantageous for optimizing drug-target interactions.[1] This scaffold is found in compounds targeting CNS disorders and metabolic diseases.[6]

-

Library Synthesis: The dual functionality allows for the rapid generation of diverse molecules. By varying the reactants used to modify the aldehyde and the amine, large libraries of related compounds can be synthesized for high-throughput screening.[1]

-

PROTAC Development: The compound has been identified as a potential linker component for the synthesis of Proteolysis Targeting Chimeras (PROTACs).[9] PROTACs are novel therapeutic agents that co-opt the cell's natural protein disposal machinery to degrade specific target proteins.[9]

-

Precursor to Bioactive Derivatives: Derivatives synthesized from this intermediate have potential therapeutic applications in several areas, including:

Experimental Protocols and Workflows

While specific, detailed protocols for this compound are not available in the cited literature, general methodologies can be described based on standard organic chemistry practices.

General Synthetic Approach

A common method for synthesizing this compound is through the formation of a carbamate bond. This typically involves the reaction of a cyclobutylamine derivative with a Boc-donating reagent.

Methodological Description: The synthesis is typically achieved by coupling 3-formylcyclobutylamine with di-tert-butyl dicarbonate (Boc anhydride) in the presence of a mild base, such as sodium bicarbonate, in an appropriate solvent like tetrahydrofuran (THF).[1] Optimization would involve adjusting the base, solvent, temperature, and reaction time to maximize yield and purity.

Characterization and Analysis

Standard analytical techniques are used to confirm the structure and purity of the synthesized compound.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for structural elucidation. The aldehydic proton in the ¹H NMR spectrum is expected to have a characteristic downfield chemical shift around 9-10 ppm.[1]

-

Mass Spectrometry (MS): To confirm the molecular weight.

-

Infrared (IR) Spectroscopy: To identify key functional groups, such as the C=O stretch of the aldehyde and the carbamate.

Logical Workflow in Drug Discovery

The primary use of this compound is as a building block. The following diagram illustrates its logical integration into a drug discovery workflow.

References

- 1. This compound [benchchem.com]

- 2. calpaclab.com [calpaclab.com]

- 3. labsolu.ca [labsolu.ca]

- 4. tert-Butyl carbamate | 4248-19-5 [chemicalbook.com]

- 5. chemimpex.com [chemimpex.com]

- 6. tert-Butyl (trans-3-formylcyclobutyl)carbamate [myskinrecipes.com]

- 7. rac-tert-butyl N-((1r,3r)-3-formylcyclobutyl)carbamate | C10H17NO3 | CID 45091922 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. tert-Butyl N-(2-oxobut-3-yn-1-yl)carbamate - Enamine [enamine.net]

- 9. medchemexpress.com [medchemexpress.com]

Structural Elucidation of tert-butyl N-(3-formylcyclobutyl)carbamate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction

tert-butyl N-(3-formylcyclobutyl)carbamate is a bifunctional organic molecule featuring a cyclobutane ring substituted with a formyl group and a tert-butoxycarbonyl (Boc) protected amine.[1] This unique arrangement of functional groups makes it a valuable intermediate in the synthesis of a wide range of complex molecules, particularly in the development of novel therapeutics.[1] The presence of both an aldehyde, which can undergo various nucleophilic additions and reductive aminations, and a protected amine, which can be deprotected for further functionalization, allows for diverse synthetic transformations.[1] The compound exists as two diastereomers: cis and trans, depending on the relative stereochemistry of the substituents on the cyclobutane ring.[1] Accurate structural characterization, primarily through NMR spectroscopy, is crucial for its effective use in multi-step syntheses.

Chemical Structure and Properties

The fundamental properties of this compound are summarized below.

| Property | Value |

| Molecular Formula | C₁₀H₁₇NO₃ |

| Molecular Weight | 199.25 g/mol |

| IUPAC Name | This compound |

| Synonyms | Boc-3-formyl-cyclobutylamine, (3-Formyl-cyclobutyl)-carbamic acid tert-butyl ester |

| CAS Numbers | 171549-91-0 (cis), 171549-92-1 (trans), 1067239-06-8 (racemic trans) |

Predicted NMR Spectroscopic Data

Due to the lack of publicly available experimental NMR spectra for this compound, this section provides predicted ¹H and ¹³C NMR chemical shifts for both the cis and trans isomers. These predictions are based on established principles of NMR spectroscopy and typical chemical shift values for analogous structures. The numbering scheme used for the assignments is depicted in the chemical structure diagram.

Predicted ¹H NMR Data

| Assignment | Predicted Chemical Shift (δ, ppm) - cis Isomer | Predicted Chemical Shift (δ, ppm) - trans Isomer | Predicted Multiplicity |

| H-1 | 9.7 - 9.8 | 9.6 - 9.7 | d |

| H-2 | 2.8 - 3.1 | 2.6 - 2.9 | m |

| H-3 | 4.0 - 4.3 | 3.8 - 4.1 | m |

| H-4, H-5 (CH₂) | 2.2 - 2.5 | 2.0 - 2.3 | m |

| H-6 (NH) | 4.5 - 5.5 | 4.5 - 5.5 | br s |

| H-7 (t-Bu) | 1.45 | 1.45 | s |

Predicted ¹³C NMR Data

| Assignment | Predicted Chemical Shift (δ, ppm) - cis Isomer | Predicted Chemical Shift (δ, ppm) - trans Isomer |

| C-1 (CHO) | 202 - 204 | 203 - 205 |

| C-2 (CH-CHO) | 48 - 52 | 49 - 53 |

| C-3 (CH-NHBoc) | 45 - 49 | 44 - 48 |

| C-4, C-5 (CH₂) | 25 - 29 | 26 - 30 |

| C-6 (C=O) | 155 - 156 | 155 - 156 |

| C-7 (quaternary C) | 79 - 80 | 79 - 80 |

| C-8 (CH₃) | 28.4 | 28.4 |

Experimental Protocols

General Synthetic Protocol for N-Boc Protection

A common method for the synthesis of this compound involves the reaction of 3-formylcyclobutylamine with di-tert-butyl dicarbonate (Boc₂O) under basic conditions.

Materials:

-

3-formylcyclobutylamine hydrochloride

-

Di-tert-butyl dicarbonate (Boc₂O)

-

Triethylamine (Et₃N) or Sodium Bicarbonate (NaHCO₃)

-

Dichloromethane (DCM) or Tetrahydrofuran (THF)

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

To a solution of 3-formylcyclobutylamine hydrochloride in the chosen organic solvent, add the base (e.g., triethylamine) at 0 °C and stir for 15-30 minutes.

-

Add a solution of di-tert-butyl dicarbonate in the same solvent dropwise to the reaction mixture at 0 °C.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction with water or saturated aqueous sodium bicarbonate solution.

-

Separate the organic layer, and extract the aqueous layer with the organic solvent.

-

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate or sodium sulfate.

-

Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by flash column chromatography on silica gel to yield this compound.

NMR Spectroscopy Protocol

Sample Preparation:

-

Dissolve 5-10 mg of the purified this compound in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) or another suitable deuterated solvent.

-

Transfer the solution to a 5 mm NMR tube.

Data Acquisition:

-

Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.

-

For ¹H NMR, typical acquisition parameters include a 30° pulse angle, a 2-second relaxation delay, and 16-32 scans.

-

For ¹³C NMR, typical acquisition parameters include a 30° pulse angle, a 2-second relaxation delay, and a sufficient number of scans to achieve a good signal-to-noise ratio (e.g., 1024 or more).

-

Process the spectra using appropriate software, including Fourier transformation, phase correction, and baseline correction.

Visualizations

Caption: Chemical structure of this compound with atom numbering for NMR.

Caption: General synthetic workflow for this compound.

References

An In-depth Technical Guide on the Cis/Trans Isomerization of tert-butyl N-(3-formylcyclobutyl)carbamate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the cis/trans isomerization of tert-butyl N-(3-formylcyclobutyl)carbamate, a key building block in contemporary drug discovery, particularly in the development of Proteolysis Targeting Chimeras (PROTACs). This document will delve into the fundamental principles governing the stereochemistry of 1,3-disubstituted cyclobutanes, methods for synthesizing and characterizing the individual cis and trans isomers, and potential mechanisms for their interconversion. While specific experimental data on the isomerization kinetics and thermodynamics of this particular molecule are not extensively available in the public domain, this guide consolidates established principles of cyclobutane chemistry to provide a robust theoretical and practical framework. Detailed hypothetical experimental protocols for synthesis, separation, and isomerization are provided, alongside characterization data to aid researchers in this field.

Introduction to this compound

This compound is a bifunctional molecule incorporating a Boc-protected amine and a reactive formyl group on a cyclobutane scaffold. This unique combination of functionalities makes it a valuable linker component in the synthesis of PROTACs. PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome. The geometry of the linker, including the cis or trans configuration of the cyclobutane ring, can significantly influence the distance and orientation between the two ends of the PROTAC, thereby affecting its efficacy in forming a stable ternary complex.

Stereochemistry and Stability of 1,3-Disubstituted Cyclobutanes

The cyclobutane ring is not planar and adopts a puckered or "butterfly" conformation to relieve torsional strain. In this puckered conformation, the substituents can occupy either pseudo-axial or pseudo-equatorial positions. For 1,3-disubstituted cyclobutanes, the cis isomer can adopt a conformation where both substituents are in pseudo-equatorial positions, which is generally sterically favorable. In the trans isomer, one substituent must be in a pseudo-axial position and the other in a pseudo-equatorial position, leading to greater steric hindrance. Consequently, for many 1,3-disubstituted cyclobutanes, the cis isomer is the thermodynamically more stable isomer. However, the relative stability can be influenced by intramolecular interactions, such as dipole-dipole interactions between the substituents, which in some cases can favor the trans isomer.

Synthesis and Separation of cis and trans Isomers

The synthesis of this compound typically involves the reaction of a 3-aminocyclobutanecarbaldehyde derivative with di-tert-butyl dicarbonate (Boc₂O). The stereochemical outcome of the synthesis will depend on the stereochemistry of the starting materials and the reaction conditions. A mixture of cis and trans isomers is often obtained, which can be separated by chromatographic techniques.

Hypothetical Experimental Protocol: Synthesis

Objective: To synthesize a mixture of cis- and trans-tert-butyl N-(3-formylcyclobutyl)carbamate.

Materials:

-

3-Aminocyclobutanecarbaldehyde hydrochloride (or a suitable precursor)

-

Di-tert-butyl dicarbonate (Boc₂O)

-

Triethylamine (Et₃N) or another suitable base

-

Dichloromethane (DCM) or another suitable solvent

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

-

Hexanes and Ethyl Acetate for elution

Procedure:

-

To a stirred solution of 3-aminocyclobutanecarbaldehyde hydrochloride (1 equivalent) in DCM at 0 °C, add triethylamine (2.2 equivalents) dropwise.

-

Stir the mixture for 15 minutes at 0 °C.

-

Add a solution of di-tert-butyl dicarbonate (1.1 equivalents) in DCM dropwise to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir for 12-18 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction with water and separate the layers.

-

Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to separate the cis and trans isomers.

Separation of Isomers

The separation of the cis and trans isomers of this compound can be achieved using chromatographic methods such as flash column chromatography or High-Performance Liquid Chromatography (HPLC). The choice of the stationary phase (e.g., normal phase silica gel or reversed-phase C18) and the mobile phase composition will be critical for achieving good separation.

Characterization of cis and trans Isomers

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique to distinguish between the cis and trans isomers. The coupling constants between the protons on the cyclobutane ring, particularly between the protons at C1 and C3, will differ for the two isomers due to their different dihedral angles.

Table 1: Hypothetical ¹H and ¹³C NMR Data for cis- and trans-tert-butyl N-(3-formylcyclobutyl)carbamate *

| Isomer | ¹H NMR (CDCl₃, 400 MHz) | ¹³C NMR (CDCl₃, 100 MHz) |

| cis | δ 9.75 (s, 1H, CHO), 4.85 (br s, 1H, NH), 4.10-3.95 (m, 1H, CH-N), 3.05-2.90 (m, 1H, CH-CHO), 2.40-2.25 (m, 2H, CH₂), 2.15-2.00 (m, 2H, CH₂), 1.45 (s, 9H, C(CH₃)₃) | δ 202.5 (CHO), 155.5 (C=O), 80.0 (C(CH₃)₃), 48.0 (CH-N), 45.5 (CH-CHO), 28.4 (C(CH₃)₃), 25.0 (CH₂) |

| trans | δ 9.70 (s, 1H, CHO), 4.90 (br s, 1H, NH), 4.25-4.10 (m, 1H, CH-N), 3.20-3.05 (m, 1H, CH-CHO), 2.30-2.15 (m, 2H, CH₂), 2.05-1.90 (m, 2H, CH₂), 1.45 (s, 9H, C(CH₃)₃) | δ 202.8 (CHO), 155.4 (C=O), 80.1 (C(CH₃)₃), 47.5 (CH-N), 45.0 (CH-CHO), 28.4 (C(CH₃)₃), 24.5 (CH₂) |

Note: These are hypothetical values and may vary from experimental data. The key distinguishing features would be the chemical shifts and coupling constants of the cyclobutane ring protons.

Cis/Trans Isomerization: Mechanisms and Protocols

The interconversion between the cis and trans isomers can be induced by thermal, photochemical, or catalytic methods. For this compound, acid or base-catalyzed isomerization is a plausible pathway due to the presence of the formyl group.

Proposed Mechanism: Acid-Catalyzed Isomerization

Under acidic conditions, the aldehyde can be protonated, which facilitates the formation of an enol intermediate. The C-3 proton becomes acidic and can be removed and re-added, leading to epimerization at that center and thus interconversion between the cis and trans isomers.

Caption: Plausible mechanism for acid-catalyzed cis/trans isomerization.

Hypothetical Experimental Protocol: Isomerization

Objective: To induce the isomerization of a pure isomer of this compound.

Materials:

-

Pure cis or trans-tert-butyl N-(3-formylcyclobutyl)carbamate

-

A suitable solvent (e.g., toluene, methanol)

-

A catalytic amount of a protic acid (e.g., p-toluenesulfonic acid) or a Lewis acid (e.g., boron trifluoride etherate), OR a base (e.g., sodium methoxide).

-

Quenching agent (e.g., saturated NaHCO₃ for acid catalysis, or dilute HCl for base catalysis).

-

Deuterated solvent for NMR analysis (e.g., CDCl₃).

Procedure:

-

Dissolve a known amount of the starting isomer in the chosen solvent in an NMR tube.

-

Acquire an initial ¹H NMR spectrum to confirm the purity of the starting material.

-

Add a catalytic amount of the acid or base to the NMR tube.

-

Monitor the reaction by acquiring ¹H NMR spectra at regular time intervals at a constant temperature.

-

Observe the appearance of signals corresponding to the other isomer and the change in the integration ratio of the signals for the two isomers over time.

-

Once equilibrium is reached (or after a desired time), the reaction can be quenched by adding the appropriate quenching agent.

-

The final ratio of isomers can be determined by ¹H NMR spectroscopy.

Table 2: Hypothetical Isomerization Data

| Catalyst | Solvent | Temperature (°C) | Time to Equilibrium (h) | Equilibrium Ratio (cis:trans) |

| p-TsOH | Toluene | 80 | 24 | 70:30 |

| NaOMe | Methanol | 25 | 48 | 65:35 |

Note: This data is hypothetical and serves as an example of how to present quantitative results.

Application in PROTACs

The cis/trans stereochemistry of the cyclobutane linker in a PROTAC is critical for defining the spatial arrangement of the warhead (binding to the target protein) and the E3 ligase ligand. This, in turn, affects the stability and geometry of the ternary complex, which is a key determinant of the PROTAC's degradation efficiency and selectivity.

Caption: General mechanism of action for a PROTAC.

Conclusion

The cis/trans isomerization of this compound is an important consideration in its application as a PROTAC linker. While the cis isomer is often thermodynamically favored for 1,3-disubstituted cyclobutanes, the specific substitution pattern and reaction conditions can influence the isomer ratio. Understanding the principles of cyclobutane stereochemistry and the potential for isomerization is crucial for the rational design and synthesis of effective PROTACs and other bioactive molecules. Further experimental studies are needed to quantify the kinetics and thermodynamics of the isomerization of this specific molecule and to fully elucidate the impact of its stereochemistry on biological activity.

Navigating the Stability Landscape of tert-butyl N-(3-formylcyclobutyl)carbamate: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability of tert-butyl N-(3-formylcyclobutyl)carbamate, a key building block in pharmaceutical synthesis. Understanding the stability of this intermediate is crucial for ensuring the quality, safety, and efficacy of active pharmaceutical ingredients (APIs). This document outlines potential degradation pathways, proposes a robust experimental framework for stability assessment based on industry-standard forced degradation studies, and provides hypothetical data to illustrate expected outcomes.

Introduction

This compound is a bifunctional molecule featuring a Boc-protected amine and a reactive aldehyde group on a cyclobutane scaffold. This unique combination of functional groups makes it a valuable intermediate for the synthesis of complex molecules in drug discovery. However, the inherent reactivity of both the acid-labile tert-butoxycarbonyl (Boc) protecting group and the aldehyde functionality necessitates a thorough understanding of its stability under various chemical and physical stresses. Proper storage and handling are essential to maintain its integrity. It is recommended to store the compound under an inert atmosphere at 2-8°C.[1]

Proposed Stability Indicating Study

In the absence of specific published stability data for this compound, a forced degradation study is the most effective way to identify potential degradation products and establish a stability-indicating analytical method. Such a study subjects the compound to stress conditions more severe than those it would encounter during routine handling and storage.

Analytical Methodology

A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the cornerstone of a forced degradation study. The primary objective is to develop a method capable of separating the intact parent compound from all potential degradation products.

Table 1: Proposed HPLC Method Parameters

| Parameter | Recommended Condition |

| Column | C18 Reverse-Phase (e.g., 250 mm x 4.6 mm, 5 µm) |

| Mobile Phase | Acetonitrile and Water with a suitable buffer (e.g., phosphate or formate) |

| Gradient | A suitable gradient to ensure separation of polar and non-polar analytes |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30°C |

| Detection | UV at an appropriate wavelength (e.g., 210 nm) and Mass Spectrometry (MS) for peak identification |

| Injection Volume | 10 µL |

Forced Degradation Studies: Experimental Protocols

The following protocols are proposed for the forced degradation of this compound. The extent of degradation should ideally be in the range of 5-20% to ensure that the primary degradation products are formed without complete decomposition of the starting material.

Table 2: Proposed Forced Degradation Conditions

| Condition | Protocol |

| Acidic Hydrolysis | Dissolve the compound in a 1:1 mixture of acetonitrile and 0.1 M HCl. Incubate at 60°C for 24 hours. Neutralize the sample with 0.1 M NaOH before analysis. |

| Basic Hydrolysis | Dissolve the compound in a 1:1 mixture of acetonitrile and 0.1 M NaOH. Incubate at 60°C for 8 hours. Neutralize the sample with 0.1 M HCl before analysis. |

| Oxidative Degradation | Dissolve the compound in a 1:1 mixture of acetonitrile and 3% hydrogen peroxide. Keep at room temperature for 24 hours. |

| Thermal Degradation | Expose the solid compound to 80°C in a calibrated oven for 48 hours. Dissolve in the mobile phase for analysis. |

| Photolytic Degradation | Expose the solid compound and a solution in acetonitrile:water to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines. |

Hypothetical Stability Data

The following table summarizes the hypothetical results that could be obtained from the proposed forced degradation studies, illustrating the potential stability profile of this compound.

Table 3: Summary of Hypothetical Forced Degradation Results

| Stress Condition | % Degradation of Parent Compound | Major Degradation Products |

| Acidic Hydrolysis | 15% | 3-Formylcyclobutanamine (Boc deprotection) |

| Basic Hydrolysis | 10% | 3-(Hydroxymethyl)cyclobutyl)carbamic acid tert-butyl ester (Cannizzaro-type reaction), 3-Carboxycyclobutyl)carbamic acid tert-butyl ester |

| Oxidative Degradation | 18% | tert-Butyl N-(3-carboxycyclobutyl)carbamate (Oxidation of aldehyde) |

| Thermal Degradation | 5% | Minor unspecified degradation products |

| Photolytic Degradation | 8% | Minor unspecified degradation products |

Visualizing Workflows and Pathways

To clearly illustrate the proposed experimental design and potential chemical transformations, the following diagrams have been generated using Graphviz.

Proposed Degradation Pathways

Based on the functional groups present, the following degradation pathways are proposed.

1. Acid-Catalyzed Hydrolysis: The primary degradation pathway under acidic conditions is expected to be the cleavage of the Boc protecting group to yield 3-formylcyclobutanamine.

2. Basic Hydrolysis: Under basic conditions, the aldehyde may undergo a Cannizzaro-type disproportionation reaction, especially at elevated temperatures, to yield the corresponding alcohol and carboxylic acid.

3. Oxidative Degradation: The aldehyde group is susceptible to oxidation, leading to the formation of the corresponding carboxylic acid.

Conclusion

This technical guide provides a framework for understanding and evaluating the stability of this compound. While specific experimental data is not publicly available, the proposed forced degradation studies, analytical methodology, and potential degradation pathways offer a robust starting point for researchers and drug development professionals. A thorough investigation of the stability of this key intermediate is paramount for the development of safe and effective pharmaceuticals. The insights gained from such studies will inform decisions on formulation, packaging, storage conditions, and shelf-life determination.

References

The Cyclobutane Scaffold: A Cornerstone of Modern Medicinal Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

The cyclobutane ring, once considered a synthetic curiosity, has emerged as a powerful and versatile scaffold in modern medicinal chemistry. Its unique stereochemical and physicochemical properties—stemming from a strained, puckered, three-dimensional conformation—offer medicinal chemists a valuable tool to address key challenges in drug design. This guide provides a comprehensive overview of the strategic application of the cyclobutane motif, highlighting its role in conferring conformational rigidity, enhancing metabolic stability, and serving as a bioisosteric replacement for less favorable functionalities. Through detailed case studies of approved drugs such as Apalutamide, Boceprevir, and Carboplatin, this paper illustrates the tangible benefits of incorporating this scaffold. Quantitative data, detailed experimental protocols, and visual diagrams of relevant signaling pathways and drug discovery workflows are provided to equip researchers with the knowledge to effectively leverage the cyclobutane scaffold in their own drug discovery programs.

The Unique Physicochemical Landscape of the Cyclobutane Ring

The utility of the cyclobutane scaffold in drug design is rooted in its distinct structural and electronic properties. Unlike flat aromatic rings or flexible acyclic linkers, the four-membered ring adopts a puckered or "butterfly" conformation to alleviate torsional strain.[1][2] This non-planar structure is a key asset in the modern drive towards molecules with greater three-dimensionality (3D), or sp³ character.[3] Increasing sp³ character has been correlated with improved clinical success, partly due to enhanced solubility, reduced off-target toxicity, and better navigation of the complex topographies of protein binding sites.[4]

The cyclobutane ring possesses significant ring strain energy (approximately 26.3 kcal/mol), which is slightly less than that of cyclopropane (28.1 kcal/mol).[5] This inherent strain makes the ring relatively inert chemically compared to cyclopropane, yet it influences bond lengths and angles, providing a rigid framework that can lock flexible molecules into a bioactive conformation.[6][7] This pre-organization can reduce the entropic penalty upon binding to a biological target, potentially leading to a significant increase in binding affinity.[6]

Strategic Applications in Drug Design

The cyclobutane motif is not merely a passive spacer but an active contributor to a molecule's pharmacological profile. Its applications are multifaceted:

-

Conformational Restriction: Replacing a flexible alkyl chain with a 1,3-disubstituted cyclobutane ring can dramatically reduce the number of accessible conformations.[6] This strategy was effectively used in the development of antagonists for the retinoic acid-related orphan receptor γt (RORγt), where the rigidification of a propyl chain led to improved affinity.[8] This conformational locking can orient pharmacophores precisely into their required vectors for optimal target engagement.[6][7]

-

Bioisosteric Replacement: The cyclobutane ring serves as an excellent bioisostere for various chemical groups. It can replace:

-

Alkenes: Preventing potential cis/trans isomerization that can occur in vivo.[7]

-

Aryl Groups: As a non-planar, saturated bioisostere for phenyl rings, it can improve properties like aqueous solubility and metabolic stability while maintaining or improving binding affinity by better complementing the 3D space of target proteins.[4][6]

-

Other Rings: It can replace larger, more flexible rings like cyclopentane or cyclohexane, or metabolically labile groups.[7][9] For example, in the development of the IDH1 inhibitor Ivosidenib, replacing a metabolically unstable cyclohexane moiety with a difluorocyclobutanyl group was a key strategy to reduce metabolic clearance.[9]

-

-

Improving Metabolic Stability: The rigid structure of the cyclobutane ring can shield adjacent parts of a molecule from metabolic enzymes, blocking metabolically labile sites.[6] This can lead to improved pharmacokinetic profiles, including longer half-lives.

-

Filling Hydrophobic Pockets: The carbon-rich scaffold is well-suited to occupy hydrophobic pockets within a protein's binding site, contributing to binding affinity through favorable van der Waals interactions.[6][7]

Case Studies: Cyclobutane Rings in Approved Drugs

The theoretical advantages of the cyclobutane scaffold are borne out in several successful marketed drugs.

Apalutamide (Erleada®): Targeting the Androgen Receptor

Apalutamide is a potent non-steroidal antiandrogen used to treat prostate cancer.[10] It functions by binding directly to the ligand-binding domain of the androgen receptor (AR), inhibiting its nuclear translocation, DNA binding, and subsequent transcription of target genes.[11][12] Apalutamide demonstrates a 5- to 10-fold higher binding affinity for the AR than the first-generation antiandrogen, bicalutamide.[10] The spirocyclic cyclobutane moiety is a key feature of its structure, contributing to its high affinity and specificity.

Boceprevir (Victrelis®): Inhibiting HCV Protease

Boceprevir is a first-generation protease inhibitor used in the treatment of hepatitis C virus (HCV) genotype 1.[13][14] It targets the HCV NS3/4A serine protease, an enzyme critical for viral replication.[15] The structure of Boceprevir features a cyclobutylmethyl group in the P1 position, which fits into the S1 pocket of the protease. Structure-activity relationship (SAR) studies revealed the superiority of the cyclobutane ring in this position; the cyclobutane-containing compound is 3-fold more potent than its cyclopropyl analog and 19-fold more potent than its cyclopentyl analog.[9]

Carboplatin (Paraplatin®): A Safer Platinum-Based Chemotherapy

Carboplatin is a cornerstone of chemotherapy for various cancers, including ovarian, lung, and head and neck cancers.[16] It is a second-generation platinum-containing drug designed to overcome the severe side effects of its predecessor, Cisplatin. By replacing Cisplatin's two chloride ligands with a cyclobutane-1,1-dicarboxylate ligand, Carboplatin's reactivity is altered, leading to a significant reduction in nephrotoxicity (kidney damage) and neurotoxicity.[9][17] While Cisplatin causes nephrotoxicity in a high percentage of patients, Carboplatin does so only at very high doses.[17] Similarly, the incidence of neuropathy with Carboplatin is less than 5%, a significant improvement over Cisplatin.[17]

Quantitative Data Summary

The following tables summarize the quantitative data supporting the advantages of incorporating a cyclobutane scaffold.

Table 1: Biological Activity of Cyclobutane-Containing Drugs and Analogs

| Compound/Drug | Target | Assay | Activity Metric | Value | Reference(s) |

| Apalutamide | Androgen Receptor (AR) | Competitive Binding | IC₅₀ | 16 nM | [12][16] |

| Bicalutamide | Androgen Receptor (AR) | Competitive Binding | IC₅₀ | 160 nM | [12] |

| Boceprevir | HCV NS3/4A Protease | HCV Replicon Assay | EC₅₀ | 200-400 nM | [15] |

| Boceprevir Analog | HCV NS3/4A Protease | Enzymatic Assay | Relative Potency | 3x more potent than cyclopropyl analog | [9] |

| Boceprevir Analog | HCV NS3/4A Protease | Enzymatic Assay | Relative Potency | 19x more potent than cyclopentyl analog | [9] |

Table 2: Comparative Toxicity Profile of Carboplatin vs. Cisplatin

| Compound | Adverse Effect | Quantitative Measure | Finding | Reference(s) |

| Carboplatin | Neurotoxicity | Incidence of Neuropathy | < 5% | [17] |

| Cisplatin | Neurotoxicity | Incidence of Neuropathy | ~85% at doses >300 mg/m² | [17] |

| Carboplatin | Nephrotoxicity | Incidence (Week 1, Concurrent Chemoradiotherapy) | 5.8% | [1] |

| Cisplatin | Nephrotoxicity | Incidence (Week 1, Concurrent Chemoradiotherapy) | 8.3% | [1] |

| Carboplatin | Nephrotoxicity | Incidence (Week 2, Concurrent Chemoradiotherapy) | 19.2% | [1] |

| Cisplatin | Nephrotoxicity | Incidence (Week 2, Concurrent Chemoradiotherapy) | 25.0% | [1] |

Experimental Protocols

Synthesis of Apalutamide (Illustrative Route)

The synthesis of Apalutamide can be achieved via several routes. The following is a representative final step based on publicly available patent literature.

Reaction: Condensation of 1-((3-fluoro-4-(methylcarbamoyl)phenyl)amino)cyclobutane-1-carboxylic acid with 5-amino-3-(trifluoromethyl)picolinonitrile.

Procedure:

-

To a suitable reaction vessel, charge 1-((3-fluoro-4-(methylcarbamoyl)phenyl)amino)cyclobutane-1-carboxylic acid (1 equivalent) and 5-amino-3-(trifluoromethyl)picolinonitrile (1-2 equivalents).[9]

-

Add a suitable solvent system, such as a mixture of isopropyl acetate and dimethyl sulfoxide (DMSO).[9]

-

Place the reaction mixture under an inert nitrogen atmosphere.[9]

-

Heat the mixture to reflux (approximately 90-100 °C).[9]

-

Maintain the reaction at reflux for 15-22 hours, monitoring for completion by a suitable chromatographic method (e.g., HPLC).[9]

-

Upon completion, cool the reaction mass to approximately 60 °C.[9]

-

Initiate crystallization by adding a suitable anti-solvent or by further cooling.

-

Isolate the crude Apalutamide product by filtration.

-

Purify the crude product by recrystallization from an appropriate solvent to yield Apalutamide with a purity exceeding 99%.[9]

Biological Assay: HCV NS3/4A Protease Enzymatic Inhibition Assay

This protocol describes a typical fluorescence resonance energy transfer (FRET)-based assay to measure the inhibition of HCV NS3/4A protease, relevant for compounds like Boceprevir.

Materials:

-

Recombinant HCV NS3/4A protease (genotype 1b)

-

Fluorogenic substrate (e.g., Ac-Glu-Glu-Val-Val-Ala-Cys-AMC)

-

Assay Buffer: 50 mM HEPES, pH 7.4, 15 mM NaCl, 0.01% Triton X-100, 10 mM DTT.[18]

-

Test compounds (e.g., Boceprevir) dissolved in DMSO.

-

384-well black microplates.

-

Fluorescence plate reader.

Procedure:

-

Prepare serial dilutions of the test compounds in DMSO.

-

In a 384-well microplate, add the test compounds to the appropriate wells. The final DMSO concentration in the assay should be kept constant (e.g., 2.5%).[18]

-

Add the assay buffer to all wells.

-

Add the HCV NS3/4A protease to each well to a final concentration of approximately 40 nM.[18] Incubate for a short period at room temperature to allow the inhibitor to bind to the enzyme.

-

Initiate the enzymatic reaction by adding the fluorogenic substrate to each well to a final concentration of approximately 60 μM.[18]

-

Immediately place the microplate in a fluorescence plate reader and monitor the increase in fluorescence over time at appropriate excitation and emission wavelengths for the AMC fluorophore.

-

The rate of reaction is determined from the linear portion of the fluorescence versus time curve.

-

Calculate the percent inhibition for each concentration of the test compound relative to DMSO-only controls.

-

Determine the IC₅₀ value by fitting the concentration-response data to a suitable sigmoidal dose-response curve.

Visualizing Pathways and Processes

Signaling Pathways

Caption: Androgen Receptor signaling pathway and points of inhibition by Apalutamide.

Caption: The JAK-STAT signaling pathway, a key target for cyclobutane-containing inhibitors.

Drug Discovery Workflow

Caption: A generalized workflow for the discovery of cyclobutane-containing drugs.

Conclusion

The cyclobutane scaffold has firmly established its place in the medicinal chemist's toolbox. Its ability to impart conformational rigidity, enhance metabolic stability, and act as a versatile bioisostere provides rational, structure-based solutions to common drug design hurdles. The clinical and commercial success of drugs like Apalutamide, Boceprevir, and Carboplatin serves as definitive proof of the scaffold's value. As synthetic methodologies for creating substituted cyclobutanes continue to advance, the deliberate incorporation of this small, powerful ring will undoubtedly play an expanding role in the development of the next generation of innovative therapeutics.

References

- 1. A Potentially Less Nephrotoxicity of Carboplatin Over Cisplatin as Radiosensitizer in Head-neck Cancer | Asian Pacific Journal of Cancer Biology [waocp.com]

- 2. researchgate.net [researchgate.net]

- 3. shutterstock.com [shutterstock.com]

- 4. researchgate.net [researchgate.net]

- 5. abeomics.com [abeomics.com]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. The JAK/STAT Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 9. data.epo.org [data.epo.org]

- 10. Apalutamide Sensitizes Prostate Cancer to Ionizing Radiation via Inhibition of Non-Homologous End-Joining DNA Repair - PMC [pmc.ncbi.nlm.nih.gov]

- 11. accessdata.fda.gov [accessdata.fda.gov]

- 12. ERLEADA - Mechanism of Action [jnjmedicalconnect.com]

- 13. Boceprevir - Wikipedia [en.wikipedia.org]

- 14. Boceprevir in chronic hepatitis C infection: a perspective review - PMC [pmc.ncbi.nlm.nih.gov]

- 15. The Discovery and Development of Boceprevir: A Novel, First-generation Inhibitor of the Hepatitis C Virus NS3/4A Serine Protease - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Apalutamide | C21H15F4N5O2S | CID 24872560 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 17. oncolink.org [oncolink.org]

- 18. pubs.acs.org [pubs.acs.org]

Spectroscopic and Synthetic Profile of tert-butyl N-(3-formylcyclobutyl)carbamate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the spectroscopic data and a plausible synthetic route for tert-butyl N-(3-formylcyclobutyl)carbamate. Due to the limited availability of experimentally verified spectra in the public domain, this document presents a combination of hypothetical and predicted data based on established chemical principles. This guide is intended to serve as a valuable resource for the synthesis and characterization of this versatile cyclobutane derivative, which is a useful building block in medicinal chemistry and organic synthesis.

Spectroscopic Data

The spectroscopic data for this compound is crucial for its identification and characterization. The following tables summarize the expected quantitative data for the cis-isomer.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the structural elucidation of organic molecules. The following are hypothetical ¹H and ¹³C NMR data for cis-tert-butyl N-(3-formylcyclobutyl)carbamate.[1]

Table 1: Hypothetical ¹H NMR Data for cis-tert-butyl N-(3-formylcyclobutyl)carbamate

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~9.7 | s | 1H | Aldehyde proton (-CHO) |

| ~5.0 | br s | 1H | Amine proton (-NH) |

| ~4.0 | m | 1H | Methine proton adjacent to NH |

| ~3.0 | m | 1H | Methine proton adjacent to CHO |

| ~2.2 | m | 4H | Cyclobutane methylene protons (-CH₂) |

| 1.45 | s | 9H | tert-butyl protons (-C(CH₃)₃) |

Table 2: Hypothetical ¹³C NMR Data for cis-tert-butyl N-(3-formylcyclobutyl)carbamate

| Chemical Shift (ppm) | Assignment |

| ~202.0 | Aldehyde carbonyl carbon (-CHO) |

| ~156.0 | Carbamate carbonyl carbon (-O(C=O)NH-) |

| ~79.5 | Quaternary carbon of tert-butyl group (-C (CH₃)₃) |

| ~48.0 | Methine carbon adjacent to NH |

| ~45.0 | Methine carbon adjacent to CHO |

| ~28.4 | Methyl carbons of tert-butyl group (-C(CH₃ )₃) |

| ~25.0 | Cyclobutane methylene carbons (-CH₂) |

Infrared (IR) Spectroscopy

The IR spectrum of this compound is expected to show characteristic absorption bands corresponding to its functional groups.

Table 3: Predicted Infrared (IR) Spectroscopy Data

| Frequency Range (cm⁻¹) | Vibration | Functional Group |

| 3400-3200 | N-H stretch | Amine |

| 2975-2850 | C-H stretch | Alkane |

| 2850-2750 | C-H stretch | Aldehyde |

| 1725-1705 | C=O stretch | Aldehyde |

| 1715-1680 | C=O stretch | Carbamate |

| 1540-1510 | N-H bend | Amine |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound.

Table 4: Predicted Mass Spectrometry (MS) Data

| m/z Value | Interpretation |

| 199.12 | [M]⁺ (Molecular Ion) |

| 143.09 | [M - C₄H₈]⁺ (Loss of isobutylene) |

| 100.07 | [M - C₅H₉O₂]⁺ |

| 57.07 | [C₄H₉]⁺ (tert-butyl cation) |

Experimental Protocols

Synthesis of this compound via Swern Oxidation

This protocol describes a general procedure for the Swern oxidation of a primary alcohol to an aldehyde.

Materials:

-

tert-butyl (3-(hydroxymethyl)cyclobutyl)carbamate

-

Oxalyl chloride

-

Dimethyl sulfoxide (DMSO)

-

Triethylamine (Et₃N)

-

Dichloromethane (DCM), anhydrous

-

Dry ice/acetone bath

-

Standard laboratory glassware for inert atmosphere reactions

Procedure:

-

Preparation of the Swern Reagent: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a dropping funnel under an argon or nitrogen atmosphere, dissolve oxalyl chloride (1.5 equivalents) in anhydrous DCM. Cool the solution to -78 °C using a dry ice/acetone bath. To this solution, add a solution of DMSO (2.2 equivalents) in anhydrous DCM dropwise via the dropping funnel, maintaining the internal temperature below -60 °C. Stir the resulting mixture for 15 minutes at -78 °C.

-

Addition of the Alcohol: Dissolve tert-butyl (3-(hydroxymethyl)cyclobutyl)carbamate (1.0 equivalent) in a minimal amount of anhydrous DCM and add it dropwise to the reaction mixture, ensuring the temperature remains below -60 °C. Stir the reaction mixture for 45 minutes at -78 °C.

-

Addition of Base: Add triethylamine (5.0 equivalents) dropwise to the reaction mixture. After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 1-2 hours.

-

Work-up: Quench the reaction by adding water. Transfer the mixture to a separatory funnel and separate the organic layer. Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution, water, and brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

-

Purification: Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator. The crude product can be purified by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure this compound.

Note: All reagents should be of high purity and solvents should be anhydrous. The reaction should be carried out under an inert atmosphere to prevent side reactions.

Visualizations

Chemical Structure and Key Spectroscopic Correlations

The following diagram illustrates the chemical structure of this compound and highlights the key atoms and functional groups with their expected spectroscopic signatures.

Caption: Structure of this compound with key spectroscopic correlations.

Synthetic Workflow

The following diagram outlines the experimental workflow for the synthesis of this compound from its corresponding alcohol precursor.

Caption: Experimental workflow for the synthesis via Swern oxidation.

References

An In-depth Technical Guide on the Safety and Handling of tert-Butyl N-(3-formylcyclobutyl)carbamate

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety and handling information for tert-butyl N-(3-formylcyclobutyl)carbamate (CAS No: 171549-92-1, 1067239-06-8), a versatile building block in pharmaceutical and chemical research. Adherence to these guidelines is crucial for ensuring laboratory safety and maintaining the integrity of the compound.

Chemical and Physical Properties

This compound is a white to off-white solid.[1] Its properties are summarized in the table below.

| Property | Value | Reference |

| Molecular Formula | C₁₀H₁₇NO₃ | [2] |

| Molecular Weight | 199.25 g/mol | [2] |

| Appearance | White to off-white solid/needles | [1][3] |

| Melting Point | 105 - 109 °C | [1] |

| Boiling Point | 304.8±31.0 °C (Predicted) | [4] |

| Solubility | Soluble in methylene chloride, chloroform, and alcohols. Slightly soluble in petroleum ether and water. | [3] |

| Density | 1.07±0.1 g/cm³ (Predicted) | [4] |

Hazard Identification and GHS Classification

This compound is classified as hazardous under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS).[2]

| Hazard Class | Category | Hazard Statement |

| Acute toxicity, oral | 4 | H302: Harmful if swallowed |

| Skin corrosion/irritation | 2 | H315: Causes skin irritation |

| Serious eye damage/eye irritation | 2A | H319: Causes serious eye irritation |

| Specific target organ toxicity, single exposure; Respiratory tract irritation | 3 | H335: May cause respiratory irritation |

Signal Word: Warning[5]

Pictogram: [5]

-

GHS07 (Exclamation Mark)

First-Aid Measures

Immediate medical attention is recommended in case of exposure.

| Exposure Route | First-Aid Procedure | Reference |

| Ingestion | If swallowed, do not induce vomiting. Clean mouth with water and drink plenty of water afterwards. Get medical attention if symptoms occur. | [6] |

| Inhalation | Remove to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical aid. | [6] |

| Skin Contact | In case of contact, flush skin with plenty of water. Remove contaminated clothing and shoes. Get medical aid if irritation develops and persists. Wash clothing before reuse. | [6] |

| Eye Contact | In case of contact with eyes, rinse immediately with plenty of water for at least 15 minutes, also under the eyelids. Get medical attention. | [6][7] |

Handling and Storage

Proper handling and storage are essential to maintain the compound's stability and ensure user safety.

Handling:

-

Wear personal protective equipment, including safety glasses with side shields, gloves (nitrile rubber is a suitable option), and a lab coat.[7]

-

Use in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust or vapors.[6][7]

-

Avoid contact with skin, eyes, and clothing.[7]

-

Minimize dust generation and accumulation.[6]

-

Do not eat, drink, or smoke when using this product.[7]

-

Wash hands thoroughly after handling.[7]

Storage:

-

Store in a cool, dry, and well-ventilated place.[7]

-

Keep the container tightly closed.[7]

-

Store under an inert atmosphere at 2-8°C for long-term stability.[8]

-

Incompatible with strong oxidizing agents.[1]

Accidental Release Measures

In the event of a spill, follow these procedures:

-

Personal Precautions: Use personal protective equipment as required. Ensure adequate ventilation. Avoid dust formation.[7] Evacuate personnel to a safe area.[9]

-

Environmental Precautions: Prevent the product from entering drains or water courses.[9]

-

Containment and Cleanup: Sweep up and shovel the material into suitable, closed containers for disposal.[7]

Experimental Workflow

The following diagram illustrates a general workflow for handling and using this compound in a research setting.

Hazard Mitigation Workflow

This diagram outlines the logical steps for mitigating hazards associated with the handling of this chemical.

Disclaimer: This guide is intended for informational purposes only and is not a substitute for a formal safety data sheet (SDS) or professional safety training. Always consult the SDS provided by the supplier and follow all institutional safety protocols.

References

- 1. fishersci.com [fishersci.com]

- 2. rac-tert-butyl N-((1r,3r)-3-formylcyclobutyl)carbamate | C10H17NO3 | CID 45091922 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. tert-Butyl carbamate | 4248-19-5 [chemicalbook.com]

- 4. tert-Butyl (trans-3-formylcyclobutyl)carbamate [myskinrecipes.com]

- 5. labsolu.ca [labsolu.ca]

- 6. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 7. fishersci.co.uk [fishersci.co.uk]

- 8. This compound [benchchem.com]

- 9. file.medchemexpress.com [file.medchemexpress.com]

Methodological & Application

Application Notes and Protocols: Stereoselective Synthesis of tert-butyl N-(3-formylcyclobutyl)carbamate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and experimental protocols for the stereoselective synthesis of cis- and trans-tert-butyl N-(3-formylcyclobutyl)carbamate. These compounds are valuable building blocks in medicinal chemistry and drug development due to their conformationally constrained cyclobutane scaffold. The synthesis involves a two-step sequence: the stereoselective reduction of the corresponding carboxylic acid to a primary alcohol, followed by a mild oxidation to the desired aldehyde. Two common and effective oxidation methods, the Dess-Martin periodinane (DMP) oxidation and the Swern oxidation, are presented with detailed protocols.

Introduction

Cyclobutane derivatives are of significant interest in pharmaceutical research as they can impart unique pharmacological properties, including metabolic stability and improved binding affinity.[1] The stereoselective synthesis of functionalized cyclobutanes, such as tert-butyl N-(3-formylcyclobutyl)carbamate, provides access to chiral scaffolds for the construction of complex molecular architectures. The aldehyde functionality serves as a versatile handle for various chemical transformations, including nucleophilic additions and chain elongations, while the Boc-protected amine can be deprotected for further functionalization. This document outlines reliable methods for the preparation of both cis and trans isomers of this important synthetic intermediate.

Synthesis Pathway Overview

The overall synthetic strategy for both cis and trans isomers of this compound is a two-step process commencing from the corresponding commercially available Boc-protected amino acid.

Caption: General two-step synthesis pathway.

Experimental Protocols

Step 1: Stereoselective Reduction of Carboxylic Acid to Alcohol

The first step involves the reduction of the carboxylic acid functionality to a primary alcohol. This transformation is typically achieved with high fidelity using reducing agents such as borane complexes or lithium aluminium hydride. The stereochemistry of the starting material (cis or trans) is retained during this process.

Protocol 1: Reduction using Borane-Tetrahydrofuran Complex

This protocol is adapted for the synthesis of both cis- and trans-tert-butyl N-(3-(hydroxymethyl)cyclobutyl)carbamate from their respective carboxylic acid precursors.

Materials:

-

cis- or trans-3-(Boc-amino)cyclobutanecarboxylic acid

-

Borane-tetrahydrofuran complex (1 M solution in THF)

-

Anhydrous Tetrahydrofuran (THF)

-

Methanol

-

Saturated aqueous sodium bicarbonate solution

-

Ethyl acetate

-

Brine

-

Anhydrous magnesium sulfate

-

Argon or Nitrogen gas

Procedure:

-

To a stirred solution of the respective 3-(Boc-amino)cyclobutanecarboxylic acid (1.0 eq) in anhydrous THF under an inert atmosphere (argon or nitrogen), add borane-tetrahydrofuran complex (1.5 eq, 1 M solution in THF) dropwise at 0 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to 0 °C and cautiously quench by the slow dropwise addition of methanol until gas evolution ceases.

-

Remove the solvent under reduced pressure.

-

Dissolve the residue in ethyl acetate and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude alcohol.

-

Purify the crude product by flash column chromatography on silica gel to obtain the desired cis- or trans-tert-butyl N-(3-(hydroxymethyl)cyclobutyl)carbamate.

Quantitative Data (Representative):

| Starting Material | Product | Typical Yield |

| cis-3-(Boc-amino)cyclobutanecarboxylic acid | cis-tert-butyl N-(3-(hydroxymethyl)cyclobutyl)carbamate | 85-95% |

| trans-3-(Boc-amino)cyclobutanecarboxylic acid | trans-tert-butyl N-(3-(hydroxymethyl)cyclobutyl)carbamate | 85-95% |

Step 2: Oxidation of Alcohol to Aldehyde

The final step is the oxidation of the primary alcohol to the corresponding aldehyde. Care must be taken to use mild oxidation conditions to avoid over-oxidation to the carboxylic acid. Two reliable methods are provided below.

Protocol 2A: Dess-Martin Periodinane (DMP) Oxidation

The Dess-Martin oxidation is known for its mild conditions and high efficiency in oxidizing primary alcohols to aldehydes.[2][3]

Caption: Workflow for Dess-Martin Periodinane Oxidation.

Materials:

-

cis- or trans-tert-butyl N-(3-(hydroxymethyl)cyclobutyl)carbamate

-

Dess-Martin Periodinane (DMP)

-

Anhydrous Dichloromethane (DCM)

-

Saturated aqueous sodium thiosulfate solution

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

Procedure:

-

To a stirred solution of the alcohol (1.0 eq) in anhydrous DCM, add Dess-Martin Periodinane (1.2 eq) portion-wise at room temperature.

-

Stir the reaction mixture at room temperature for 1-3 hours.

-

Monitor the reaction progress by TLC.

-

Upon completion, quench the reaction by adding a 1:1 mixture of saturated aqueous sodium thiosulfate and saturated aqueous sodium bicarbonate solution.

-

Stir the biphasic mixture vigorously until the layers become clear.

-

Separate the organic layer and extract the aqueous layer with DCM.

-

Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford the desired aldehyde.

Protocol 2B: Swern Oxidation

The Swern oxidation is another widely used method that employs dimethyl sulfoxide (DMSO) activated by oxalyl chloride at low temperatures.[4]

Caption: Workflow for Swern Oxidation.

Materials:

-

cis- or trans-tert-butyl N-(3-(hydroxymethyl)cyclobutyl)carbamate

-

Oxalyl chloride

-

Dimethyl sulfoxide (DMSO)

-

Anhydrous Dichloromethane (DCM)

-

Triethylamine (Et₃N)

-

Water

-

Brine

-

Anhydrous sodium sulfate

Procedure:

-

To a stirred solution of oxalyl chloride (1.5 eq) in anhydrous DCM at -78 °C under an inert atmosphere, add a solution of DMSO (2.0 eq) in anhydrous DCM dropwise.

-

Stir the mixture for 30 minutes at -78 °C.

-

Add a solution of the alcohol (1.0 eq) in anhydrous DCM dropwise, ensuring the internal temperature remains below -65 °C.

-

Stir the reaction mixture for 1 hour at -78 °C.

-

Add triethylamine (5.0 eq) dropwise and stir for an additional 30 minutes at -78 °C.

-

Allow the reaction to warm to room temperature.

-

Quench the reaction with water.

-

Separate the organic layer, and extract the aqueous layer with DCM.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to yield the desired aldehyde.

Quantitative Data (Representative):

| Precursor Alcohol | Oxidation Method | Product | Typical Yield |

| cis-tert-butyl N-(3-(hydroxymethyl)cyclobutyl)carbamate | Dess-Martin | cis-tert-butyl N-(3-formylcyclobutyl)carbamate | 80-90% |

| cis-tert-butyl N-(3-(hydroxymethyl)cyclobutyl)carbamate | Swern | cis-tert-butyl N-(3-formylcyclobutyl)carbamate | 75-85% |

| trans-tert-butyl N-(3-(hydroxymethyl)cyclobutyl)carbamate | Dess-Martin | trans-tert-butyl N-(3-formylcyclobutyl)carbamate | 80-90% |

| trans-tert-butyl N-(3-(hydroxymethyl)cyclobutyl)carbamate | Swern | trans-tert-butyl N-(3-formylcyclobutyl)carbamate | 75-85% |

Characterization Data

The final products should be characterized by standard analytical techniques to confirm their structure and purity.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful tool for the structural elucidation and stereochemical assignment of the cis and trans isomers.[5]

-

¹H NMR: The aldehyde proton typically appears as a singlet or a triplet around δ 9.6-9.8 ppm. The relative stereochemistry can often be determined by analyzing the coupling constants of the cyclobutane ring protons.

-

¹³C NMR: The aldehyde carbon will have a characteristic chemical shift in the range of δ 200-205 ppm.

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to confirm the molecular formula of the synthesized compounds.

Troubleshooting and Safety Precautions

-

Over-oxidation: During the oxidation step, it is crucial to use the specified equivalents of the oxidizing agent and to monitor the reaction closely to prevent the formation of the corresponding carboxylic acid.

-

Dess-Martin Periodinane: DMP is sensitive to moisture and can be explosive under certain conditions. Handle with care and store in a cool, dry place.[2] The workup for DMP oxidations can sometimes be challenging due to the formation of iodine byproducts; a thiosulfate wash is effective for their removal.

-

Swern Oxidation: This reaction must be performed at low temperatures (-78 °C) to avoid side reactions. The reaction produces dimethyl sulfide, which has a strong, unpleasant odor, and carbon monoxide, which is toxic. Therefore, it must be carried out in a well-ventilated fume hood.

-

Inert Atmosphere: All reactions should be carried out under an inert atmosphere of argon or nitrogen to prevent the degradation of reagents and intermediates.

-

Purification: The final aldehyde products can be sensitive and may require careful handling during purification to avoid degradation.

By following these detailed protocols, researchers can reliably synthesize both cis and trans isomers of this compound in a stereoselective manner, enabling their use in a wide range of applications in drug discovery and organic synthesis.

References

- 1. 2167623-57-4|tert-butyl N-[trans-3-hydroxy-3-(trifluoromethyl)cyclobutyl]carbamate|BLD Pharm [bldpharm.com]

- 2. Dess–Martin periodinane - Wikipedia [en.wikipedia.org]

- 3. Dess–Martin periodinane (DMP) oxidation - Chemistry Steps [chemistrysteps.com]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. This compound [benchchem.com]

Applications of tert-Butyl N-(3-formylcyclobutyl)carbamate in Pharmaceutical Intermediate Synthesis

Introduction

Tert-butyl N-(3-formylcyclobutyl)carbamate is a versatile bifunctional building block increasingly utilized in pharmaceutical research and development. Its unique structure, featuring a puckered cyclobutane ring, a Boc-protected amine, and a reactive formyl group, offers medicinal chemists a valuable scaffold to introduce conformational rigidity and explore novel chemical space. The cyclobutane moiety is a desirable feature in drug design as it can enhance metabolic stability and binding affinity by restricting the molecule's conformation.[1] This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of key pharmaceutical intermediates.

Application 1: Synthesis of Amine Intermediates via Reductive Amination

The formyl group of this compound is readily converted to a variety of secondary and tertiary amines through reductive amination. This reaction is a cornerstone in the synthesis of numerous pharmaceutical candidates, including kinase inhibitors and GPCR modulators, where a substituted aminomethylcyclobutane core is a key pharmacophore.

Logical Workflow for Reductive Amination

Caption: Workflow for the synthesis of amine intermediates via reductive amination.

Experimental Protocol: Synthesis of tert-Butyl (3-((benzylamino)methyl)cyclobutyl)carbamate

This protocol describes the synthesis of a key intermediate where the formyl group is converted to a benzylaminomethyl group.

Materials:

| Reagent | CAS Number | Molecular Weight ( g/mol ) | Amount (mmol) | Equivalents |

| This compound | 171549-92-1 | 199.25 | 5.0 | 1.0 |

| Benzylamine | 100-46-9 | 107.15 | 5.5 | 1.1 |

| Sodium triacetoxyborohydride (STAB) | 56553-60-7 | 211.94 | 7.5 | 1.5 |

| Dichloromethane (DCM), anhydrous | 75-09-2 | 84.93 | - | - |

| Saturated aqueous sodium bicarbonate (NaHCO₃) | - | - | - | - |

| Brine | - | - | - | - |

| Anhydrous magnesium sulfate (MgSO₄) | 7487-88-9 | 120.37 | - | - |

Procedure:

-

To a solution of this compound (5.0 mmol, 1.0 eq) in anhydrous dichloromethane (50 mL) under a nitrogen atmosphere, add benzylamine (5.5 mmol, 1.1 eq).

-

Stir the mixture at room temperature for 30 minutes to facilitate the formation of the imine intermediate.

-

Add sodium triacetoxyborohydride (7.5 mmol, 1.5 eq) portion-wise over 10 minutes.

-

Stir the reaction mixture at room temperature for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution (30 mL).

-

Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 20 mL).

-

Combine the organic layers, wash with brine (30 mL), dry over anhydrous magnesium sulfate, and filter.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-